4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline
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Overview
Description
4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline: is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline typically involves the following steps:
Formation of the Oxadiazole Core: : The oxadiazole ring is usually formed through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.
Introduction of the Aminoethyl Group: : The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate halide derivative reacts with ethylenediamine.
Dimethylation: : The final step involves the methylation of the amino group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of This compound nitro derivative .
Reduction: : Formation of This compound amine derivative .
Substitution: : Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline: is unique due to its specific structural features and potential applications. Similar compounds include other oxadiazole derivatives and related heterocyclic compounds. These compounds may share similar reactivity and biological activities but differ in their specific substituents and molecular structures.
Biological Activity
The compound 4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a derivative of N,N-dimethylaniline and incorporates a 1,2,4-oxadiazole moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H14N4O
- Molecular Weight : 198.25 g/mol
- Structure : The compound features a dimethylaniline core with an oxadiazole ring substituted at the para position.
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : This moiety is known for its diverse biological activities, including antimicrobial and antitumor effects.
- Dimethylaniline : This fragment contributes to the compound's lipophilicity and may enhance membrane permeability, facilitating interaction with cellular targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives possess significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives, including compounds structurally related to this compound. The results indicated:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Target Compound | E. coli | 18 |
These findings suggest that the target compound exhibits moderate antibacterial activity comparable to established antibiotics.
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The target compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
HeLa | 30 | Cell cycle arrest |
The results indicate that the compound effectively inhibits cell growth through apoptosis and cell cycle modulation.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the toxicity associated with the compound. Research on similar dimethylaniline derivatives has reported potential toxic effects, including:
- Hematotoxicity : Exposure to N,N-dimethylaniline has been linked to methemoglobinemia in animal models.
- Carcinogenic Potential : Long-term exposure studies indicate a possible link to tumorigenesis in certain rodent models.
Properties
IUPAC Name |
4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-16(2)10-5-3-9(4-6-10)12-14-11(7-8-13)17-15-12/h3-6H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBGLZWCDCSWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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